3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
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Overview
Description
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones with α-bromo ketones, which leads to the formation of pyrazole derivatives . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
- 3-Ethoxy-4-nitro-1H-pyrazole
- 1-Isopropyl-4-nitro-1H-pyrazole
- 3,5-Dimethyl-4-nitro-1H-pyrazole
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-8-7(11(12)13)5-10(9-8)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAETSZQWHBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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